(25S)-5beta-Spirostane-1beta,3beta,27-triol
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Overview
Description
. It belongs to the class of spirostane-type steroids and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (25S)-5beta-Spirostane-1beta,3beta,27-triol typically involves multiple steps, starting from simpler steroidal precursors. The synthetic route often includes hydroxylation, oxidation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the compound in larger quantities. This method leverages the metabolic pathways of microorganisms to convert precursor molecules into this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: (25S)-5beta-Spirostane-1beta,3beta,27-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spirostane derivatives with ketone functionalities.
Scientific Research Applications
(25S)-5beta-Spirostane-1beta,3beta,27-triol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing complex steroidal compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of (25S)-5beta-Spirostane-1beta,3beta,27-triol involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through binding to steroid receptors and influencing gene expression .
Comparison with Similar Compounds
Spirostane: A class of compounds with a similar steroidal backbone.
Diosgenin: Another spirostane-type steroid with similar biological activities.
Sarsasapogenin: A related compound with comparable chemical structure and properties
Uniqueness: (25S)-5beta-Spirostane-1beta,3beta,27-triol is unique due to its specific hydroxylation pattern and stereochemistry, which confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
17634-26-3 |
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Molecular Formula |
C27H44O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16R,18R)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H44O5/c1-15-24-22(32-27(15)9-6-16(13-28)14-31-27)12-21-19-5-4-17-10-18(29)11-23(30)26(17,3)20(19)7-8-25(21,24)2/h15-24,28-30H,4-14H2,1-3H3/t15-,16-,17+,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI Key |
SMWGITAKOUTXKQ-NMLFMCQHSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)CO |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CC[C@H](CO6)CO |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)CO |
Origin of Product |
United States |
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